molecular formula C12H8N4O2 B11463209 Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate

Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate

Cat. No.: B11463209
M. Wt: 240.22 g/mol
InChI Key: HSCJUZXIPZOFCD-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of cyanoacetyl compounds with suitable aldehydes and amines under basic conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple cyano groups allows for strong interactions with nucleophilic sites in biological molecules, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1,2-dihydropyridine-4-carboxylate is unique due to the presence of both cyano and dicyanomethylidene groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for the synthesis of novel heterocyclic structures and the development of advanced materials .

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

methyl 3-cyano-2-(dicyanomethylidene)-6-methyl-1H-pyridine-4-carboxylate

InChI

InChI=1S/C12H8N4O2/c1-7-3-9(12(17)18-2)10(6-15)11(16-7)8(4-13)5-14/h3,16H,1-2H3

InChI Key

HSCJUZXIPZOFCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C(C#N)C#N)N1)C#N)C(=O)OC

Origin of Product

United States

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